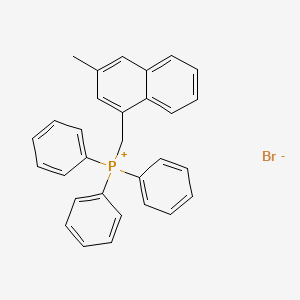

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide

説明

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a 3-methyl-1-naphthylmethyl group. Phosphonium salts are widely used in organic synthesis (e.g., Wittig reactions), catalysis, and as mitochondrial-targeting agents in biomedical research . The naphthyl group likely enhances lipophilicity and π-π stacking interactions, distinguishing it from alkyl- or phenyl-substituted analogs.

特性

CAS番号 |

77028-94-5 |

|---|---|

分子式 |

C30H26BrP |

分子量 |

497.4 g/mol |

IUPAC名 |

(3-methylnaphthalen-1-yl)methyl-triphenylphosphanium;bromide |

InChI |

InChI=1S/C30H26P.BrH/c1-24-21-25-13-11-12-20-30(25)26(22-24)23-31(27-14-5-2-6-15-27,28-16-7-3-8-17-28)29-18-9-4-10-19-29;/h2-22H,23H2,1H3;1H/q+1;/p-1 |

InChIキー |

XSZCWGVNTLAGII-UHFFFAOYSA-M |

正規SMILES |

CC1=CC2=CC=CC=C2C(=C1)C[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide typically involves the reaction of (3-Methyl-1-naphthyl)methyl bromide with triphenylphosphine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Large-scale reactors and automated systems are used to control the reaction parameters precisely. The final product is subjected to rigorous quality control measures to meet industrial standards.

化学反応の分析

Types of Reactions

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as halides, cyanides, or alkoxides can be used under mild conditions.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonium salts.

科学的研究の応用

Organic Synthesis

This compound is primarily utilized as a reagent in organic chemistry. It participates in various reactions, including:

- Wittig Reaction : It acts as a phosphonium salt in the synthesis of alkenes from aldehydes or ketones, facilitating the formation of double bonds through the generation of ylide intermediates. For instance, it has been used effectively to synthesize tricyclic compounds from β-cyclocitral .

- Catalysis : The phosphonium moiety enhances nucleophilicity, allowing for efficient catalysis in asymmetric reactions. Studies have shown that it can improve yields and enantioselectivity in Michael additions involving β-carbonyl esters and β-trifluoromethyl enones .

Reactivity Studies

The compound undergoes various chemical transformations:

- Oxidation : It can be oxidized to form phosphine oxides.

- Reduction : Reduction reactions can yield phosphine derivatives.

- Substitution Reactions : The bromide ion can be replaced by other nucleophiles under mild conditions, expanding its utility in synthesizing diverse phosphonium salts.

Cellular Studies

In biological research, (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide has been employed to investigate cellular processes:

- Mitochondrial Targeting : The triphenylphosphonium group is known for its ability to target mitochondria selectively. This property is harnessed in drug delivery systems aimed at mitochondrial dysfunctions associated with various diseases .

- Cytotoxicity Assays : It has been used in assays to evaluate the cytotoxic effects of various compounds on cell lines, contributing to the development of anti-cancer agents .

Specialty Chemicals Production

The compound is also significant in industrial settings:

- Synthesis of Specialty Chemicals : Its reactivity allows for the production of specialized phosphonium salts and other derivatives used in materials science and chemical manufacturing.

- Antibacterial Applications : Research has explored its potential as an antibacterial agent, particularly in enhancing the pitting resistance of alloys when used as a corrosion inhibitor .

Reactivity Overview

| Reaction Type | Description | Major Products |

|---|---|---|

| Oxidation | Converts to phosphine oxides | Phosphine oxides |

| Reduction | Yields phosphine derivatives | Phosphine derivatives |

| Substitution | Bromide ion replaced by nucleophiles | Various substituted phosphonium salts |

作用機序

The mechanism of action of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide involves its interaction with molecular targets through its phosphonium group. It can participate in various chemical reactions, influencing molecular pathways and processes. The exact mechanism depends on the specific application and the nature of the interacting molecules.

類似化合物との比較

Structural and Functional Differences

- Molecular Weight and Solubility : The naphthyl-substituted compound has a significantly higher molecular weight (~505.40) compared to alkyl analogs (e.g., 357.23 for methyl). This reduces solubility in polar solvents but improves compatibility with aromatic solvents .

- Reactivity : The electron-rich naphthyl group may stabilize the phosphonium cation, altering reactivity in Wittig reactions compared to methyl or propyl derivatives .

- Biological Applications: Unlike (3-aminopropyl)triphenylphosphonium bromide, which targets mitochondria due to its cationic charge and alkyl chain , the naphthyl group in the target compound may enhance membrane permeability or enable fluorescence-based tracking.

生物活性

(3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide, often referred to as a triphenylphosphonium compound, is a quaternary ammonium salt that has garnered interest in biological research due to its potential applications in drug delivery and mitochondrial targeting. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H22BrP

- Molar Mass : 397.32 g/mol

- Solubility : Soluble in organic solvents such as methanol and dichloromethane.

Triphenylphosphonium compounds are known for their ability to cross biological membranes, particularly the mitochondrial membrane, due to their lipophilic nature. Once inside the mitochondria, these compounds can alter mitochondrial function, which is crucial for their biological activity. The proposed mechanisms include:

- Mitochondrial Targeting : The positively charged phosphonium group facilitates accumulation within mitochondria, where the negative membrane potential drives their uptake.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by increasing ROS levels, leading to apoptosis in cancer cells.

- Inhibition of Mitochondrial Respiration : They may disrupt the electron transport chain, affecting ATP production and promoting cell death in certain contexts.

Anticancer Activity

Recent studies have demonstrated that (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : HCT116 (colorectal cancer) and MCF7 (breast cancer).

- Findings : The compound showed comparable toxicity levels to established chemotherapeutics, suggesting its potential as an anticancer agent through mitochondrial targeting .

Antimicrobial Properties

Research indicates that triphenylphosphonium derivatives possess antimicrobial activity. A study evaluated the efficacy of various phosphonium compounds against bacterial strains:

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide | E. coli, S. aureus | 50 µg/mL |

| Control (standard antibiotic) | E. coli, S. aureus | 25 µg/mL |

The results indicated that the triphenylphosphonium compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Study 1: Mitochondrial Targeting in Cancer Therapy

A study focused on engineered triphenylphosphonium-based liposomes demonstrated enhanced delivery of chemotherapeutics directly to mitochondria in cancer cells. The incorporation of (3-Methyl-1-naphthyl)methyl-triphenyl-phosphonium bromide into liposomal formulations significantly improved the cytotoxicity of Paclitaxel in both in vitro and in vivo models .

Study 2: Antioxidant Properties

Another investigation explored the antioxidant properties of this compound, revealing its potential to mitigate oxidative stress-induced damage in neuronal cells. The study highlighted that treatment with the phosphonium compound reduced cell death rates under oxidative stress conditions .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。